Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl-
Overview
Description
Hexamethyldisilazane (HMDS) is an organosilicon compound with the molecular formula [(CH3)3Si]2NH . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also known as Bis(trimethylsilyl)amine .
Synthesis Analysis
HMDS is synthesized by treating trimethylsilyl chloride with ammonia . The reaction is as follows: 2(CH3)3SiCl + 3NH3 → [(CH3)3Si]2NH + 2NH4Cl . Ammonium nitrate together with triethylamine can be used instead .Molecular Structure Analysis
The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane (in which methyl groups are replaced by hydrogen atoms), suggesting that steric factors are not a factor in regulating angles in this case .Chemical Reactions Analysis
HMDS is a stable and effective reagent for the trimethylsilylation of hydrogen-labile substrates such as alcohols, amines, and carboxylic acids . It is commonly used for the protection of sensitive functional groups during chemical synthesis .Physical And Chemical Properties Analysis
HMDS has a molecular weight of 161.39 g/mol . It is a colorless liquid with a density of 0.78 g/cm3 at 20 °C . It has a melting point of -82 °C and a boiling point of 126 °C/1013 mbar . It has a vapor pressure of 20 hPa at 20 °C .Scientific Research Applications
Organic Synthesis and Material Modification
- Hexamethyl disilazane is used as a protection group, modifiers, and catalysts in organic synthesis. It is also applied in surface modification, nerve tissue scanning, and plasma polymerization in organic materials (Zeng, 2012).
Hydroxyl Group Protection
- It serves as a non-toxic, metal-free, and green organocatalyst for protecting hydroxyl groups as trimethylsilyl ethers at room temperature under mild conditions (Ghorbani‐Choghamarani & Norouzi, 2011).
Synthesis of Polyfunctional Disilazane
- Used in the synthesis of novel classes of polyfunctional disilazane through a trans-silylation route (Bacqué et al., 1994).
Catalytic Applications
- In catalysis, it's used for selective deuteration of disilazane in ruthenium complexes (Ayed et al., 2005).
Synthesis of 2‐Aza‐1,3‐Butadienes
- Utilized in the synthesis of 2‐Aza‐1,3‐butadienes from carbonyl compounds in the presence of cobalt-containing catalysts (Sisák, 2006).
Formation of Organosilazanes
- Reacts with organylhalosilanes to form organylchlorosilazanes (Basenko et al., 1991).
Nucleophilicity Manipulation in Organic Synthesis
- Used for efficient formation of triazolinones through manipulation of N and O nucleophilicity in organic synthesis (Huang et al., 2004).
Silica Surface Functionalization
- Applied in the functionalization of MCM-41 Silicas via silazane silylation for effective pore size engineering (Anwander et al., 2000).
Silylation of Hydroxyl Groups
- Used in the silylation of hydroxyl groups and their convenient deprotection under non‐aqueous conditions (Lakouraj & Akbari, 2003).
Safety And Hazards
HMDS is classified as Acute Tox. 3 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, and Flam. Liq. 2 . It is harmful if swallowed, causes severe skin burns and eye damage, is toxic in contact with skin, harmful if inhaled, and harmful to aquatic life with long-lasting effects . It is also a highly flammable liquid and vapor .
Future Directions
HMDS is increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . It is also used as a precursor to fabricate multilayer quantum dot light-emitting diodes, to modify dielectric surfaces of organic thin film transistors, and to fabricate superhydrophobic coatings on epoxy resins .
properties
IUPAC Name |
N,N-bis(trimethylsilyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H25NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCQLXKVOQBVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN([Si](C)(C)C)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H25NSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303577 | |
Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
CAS RN |
7331-84-2 | |
Record name | NSC159135 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disilazane, 1,1,1,3,3,3-hexamethyl-2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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